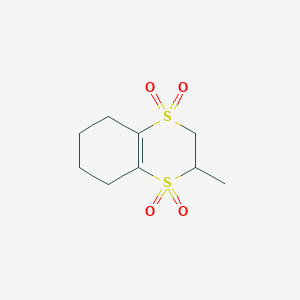
3-Bromo-5,5-diethyl-3-methylheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,5-diethyl-3-methylheptan-4-one is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of heptanone, characterized by the presence of a bromine atom at the third carbon, along with two ethyl groups and a methyl group attached to the heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5-diethyl-3-methylheptan-4-one typically involves the bromination of 5,5-diethyl-3-methylheptan-4-one. This can be achieved through the reaction of the parent ketone with bromine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, where the parent ketone is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient bromination.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,5-diethyl-3-methylheptan-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 3-bromo-5,5-diethyl-3-methylheptanol.
Oxidation: Formation of 3-bromo-5,5-diethyl-3-methylheptanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,5-diethyl-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,5-diethyl-3-methylheptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5,5-dimethylheptan-4-one: Similar structure but with different alkyl groups.
5,5-Diethyl-3-methylheptan-4-one: Parent compound without the bromine atom.
3-Iodo-5,5-diethyl-3-methylheptan-4-one: Iodinated derivative with different halogen properties.
Uniqueness
3-Bromo-5,5-diethyl-3-methylheptan-4-one is unique due to the presence of both bromine and specific alkyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
55007-46-0 |
|---|---|
Molekularformel |
C12H23BrO |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
3-bromo-5,5-diethyl-3-methylheptan-4-one |
InChI |
InChI=1S/C12H23BrO/c1-6-11(5,13)10(14)12(7-2,8-3)9-4/h6-9H2,1-5H3 |
InChI-Schlüssel |
CZYHJNSDDLLWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)C(CC)(CC)CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
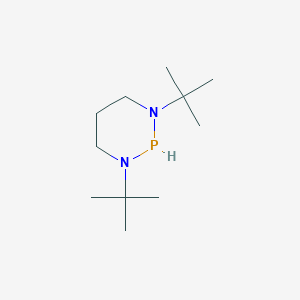
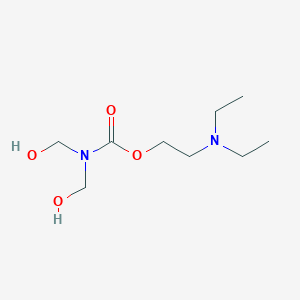
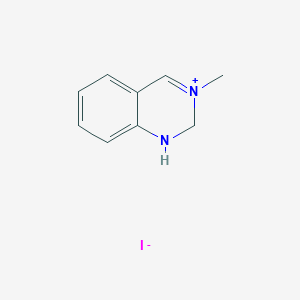
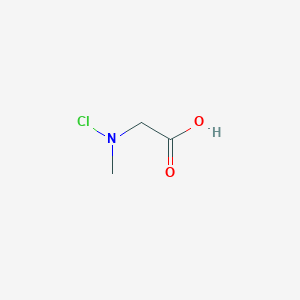



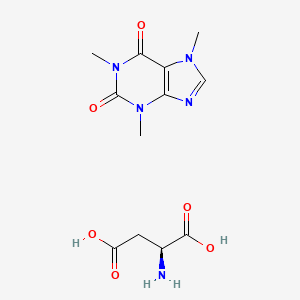
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
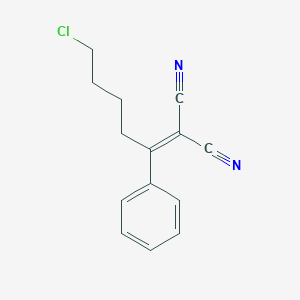
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
